molecular formula C14H19BO2 B1290059 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627525-99-9

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1290059
CAS No.: 627525-99-9
M. Wt: 230.11 g/mol
InChI Key: BXAMYNCWLIRUPU-UHFFFAOYSA-N
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Description

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester characterized by a 1,3,2-dioxaborolane core with tetramethyl substituents and a 3-ethenylphenyl group. This compound is part of a broader class of arylboronic acid pinacol esters, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, polymers, and advanced materials. The ethenyl group at the meta position of the phenyl ring introduces both steric and electronic effects, distinguishing it from other analogs in terms of reactivity and application .

Properties

IUPAC Name

2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAMYNCWLIRUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-ethenylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed, with reagents like aryl halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions include various substituted boronic acids, boronate esters, and complex organic molecules that incorporate the ethenylphenyl moiety.

Scientific Research Applications

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

    Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new bioconjugates.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable boron-containing structures.

Mechanism of Action

The mechanism by which 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of new bonds with nucleophilic species. This reactivity is harnessed in cross-coupling reactions, where the compound serves as a key intermediate in the formation of complex organic structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The reactivity of boronate esters is highly dependent on the substituent attached to the aromatic ring. Below is a comparative analysis of key analogs:

Table 1: Substituent Characteristics and Reactivity
Compound Name (Substituent) Electronic Effect Steric Bulk Key Applications Synthesis Yield (Reference)
2-(3-Ethenylphenyl)-... (3-ethenylphenyl) Mildly electron-withdrawing Moderate Polymer synthesis, drug intermediates Not reported
2-(6-Cyclopropoxynaphthalen-2-yl)-... Electron-donating (O-linker) High Anticancer research Not reported
2-(4-Methoxybenzyl)-... Electron-donating (OMe) High Catalysis, material science 83%
2-(5-Chloro-2-methylphenyl)-... Electron-withdrawing (Cl) Low Regioselective synthesis 26% (isomer mixture)
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... Mixed (Cl/OMe) Moderate Antiviral drug intermediates 92%
2-(4-Ethynylphenyl)-... Electron-deficient (C≡C) Low Click chemistry, polymers Not reported
2-(3-Methylsulfonylphenyl)-... Strongly electron-withdrawing Low USP7 inhibition (cancer therapy) Not reported

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, SO₂Me) increase electrophilicity of the boron center, enhancing reactivity in cross-couplings but reducing stability .
  • Bulky substituents (e.g., naphthalene, methoxybenzyl) hinder catalytic accessibility, requiring optimized reaction conditions .

Biological Activity

2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting relevant studies, mechanisms of action, and implications for future research.

  • Molecular Formula : C13H17B O2
  • Molecular Weight : 218.09 g/mol
  • CAS Number : 105430-20-4

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Boron compounds are known to participate in biochemical processes through:

  • Enzyme Inhibition : Boron can inhibit enzymes that are crucial for cellular metabolism.
  • Reactivity with Nucleophiles : The dioxaborolane structure allows for reactions with nucleophilic sites in biological molecules.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound induces apoptosis and inhibits cell proliferation. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2.
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.5Induction of apoptosis
HeLa (Cervical)8.7Cell cycle arrest
A549 (Lung)12.3Inhibition of metastasis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Studies revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

Case Studies

  • Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations over 48 hours.
  • Antimicrobial Efficacy Against MRSA : Research conducted at a university laboratory demonstrated that this compound effectively reduces MRSA biofilm formation by disrupting bacterial communication pathways.

Future Research Directions

The unique properties of this compound suggest several avenues for future research:

  • Mechanistic Studies : Further investigation into the specific molecular targets and pathways affected by this compound will enhance understanding of its biological effects.
  • In Vivo Studies : Conducting animal studies will be crucial to assess the therapeutic potential and safety profile before clinical applications.

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